Tert-butyl 4-[2-(prop-2-enamido)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxylate
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Overview
Description
Tert-butyl 4-[2-(prop-2-enamido)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxylate is a synthetic organic compound with the molecular formula C14H24N2O3. This compound is characterized by the presence of a tert-butyl group, a tetrahydropyridine ring, and a prop-2-enamido group. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[2-(prop-2-enamido)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Prop-2-enamido Group: The prop-2-enamido group is introduced via an amide coupling reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Addition of the Tert-butyl Group: The tert-butyl group is typically introduced through a tert-butylation reaction using tert-butyl chloride and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(prop-2-enamido)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Tert-butyl 4-[2-(prop-2-enamido)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxylate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in drug development for targeting specific molecular pathways.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 4-[2-(prop-2-enamido)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-aminoethyl)-benzoate
- Tert-butyl methyl (2-(methylamino)ethyl)carbamate
- Tert-butyl N-(2-hydroxyethyl)carbamate
Uniqueness
Tert-butyl 4-[2-(prop-2-enamido)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its combination of a tetrahydropyridine ring and a prop-2-enamido group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl 4-[2-(prop-2-enoylamino)ethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-5-13(18)16-9-6-12-7-10-17(11-8-12)14(19)20-15(2,3)4/h5,7H,1,6,8-11H2,2-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAECYZVQKCRGGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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